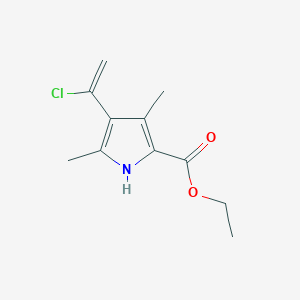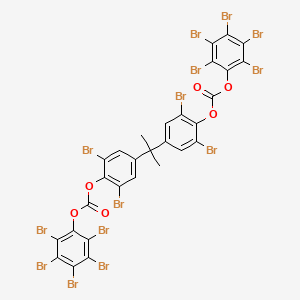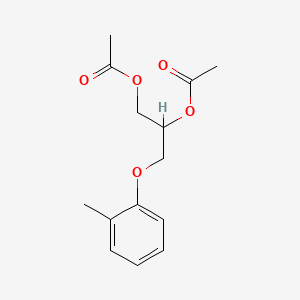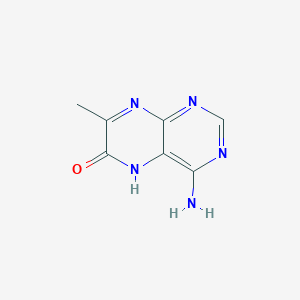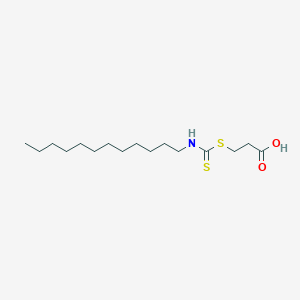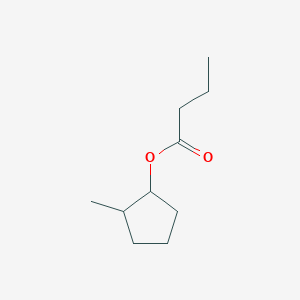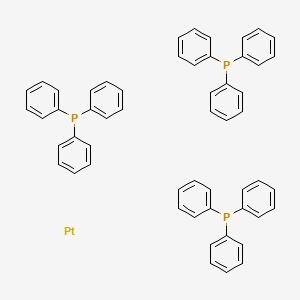
Platinum, tris(triphenylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum, tris(triphenylphosphine)- can be synthesized by reducing platinum(II) triphenylphosphine complexes with alcoholic potassium hydroxide or hydrazine . Another method involves treating tetrakis(triphenylphosphine)platinum(0) with hot ethanol . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
While specific industrial production methods for Platinum, tris(triphenylphosphine)- are not widely documented, the synthesis methods used in laboratories can be scaled up for industrial production. This would involve the use of larger reactors and more efficient purification techniques to obtain the desired product in higher yields.
Chemical Reactions Analysis
Types of Reactions
Platinum, tris(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form platinum(II) derivatives.
Substitution: Reacts with mineral acids to form hydride complexes.
Addition: Reacts with carbon dioxide to form carbonato-complexes.
Common Reagents and Conditions
Oxidation: Oxygen is used as the oxidizing agent.
Substitution: Mineral acids such as hydrochloric acid are used.
Addition: Carbon dioxide is used under controlled conditions.
Major Products Formed
Oxidation: Platinum(II) derivatives such as cis-PtCl₂(PPh₃)₂.
Substitution: Hydride complexes such as trans-PtCl(H)(PPh₃)₂.
Addition: Carbonato-complexes such as (Ph₃P)₂PtCO₃.
Scientific Research Applications
Platinum, tris(triphenylphosphine)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Platinum, tris(triphenylphosphine)- involves its ability to form stable complexes with various ligands. This allows it to participate in a variety of chemical reactions, including oxidation, substitution, and addition .
Comparison with Similar Compounds
Platinum, tris(triphenylphosphine)- can be compared with other similar compounds such as:
Tetrakis(triphenylphosphine)platinum(0): Contains four triphenylphosphine ligands and is used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): Similar structure but contains palladium instead of platinum.
Tetrakis(triphenylphosphine)nickel(0): Contains nickel and is used in different catalytic processes.
The uniqueness of Platinum, tris(triphenylphosphine)- lies in its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
13517-35-6 |
|---|---|
Molecular Formula |
C54H45P3Pt |
Molecular Weight |
981.9 g/mol |
IUPAC Name |
platinum;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Pt/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
InChI Key |
USDYNYGJOWWFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


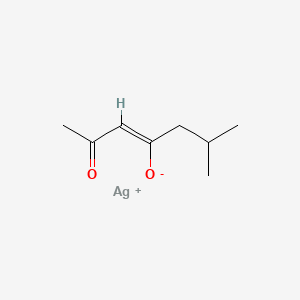
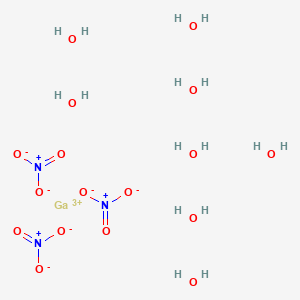
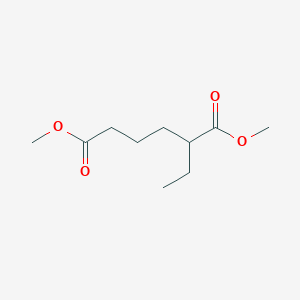
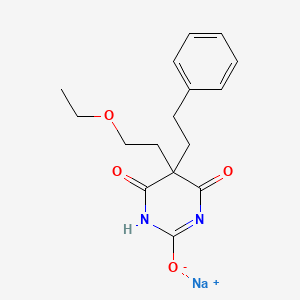
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
